SNNF(N-Me)GA(N-Me)ILSS

IAPP amyloid inhibition Type 2 diabetes Peptide inhibitor design

SNNF(N-Me)GA(N-Me)ILSS is a double N-methylated IAPP inhibitor designed to disrupt β-sheet aggregation while retaining native IAPP binding. It is a non-amyloidogenic, non-cytotoxic positive control for IAPP-induced toxicity assays and a reference standard for assay calibration. Ideal for structure-activity relationship studies of amyloid inhibition.

Molecular Formula C45H72N12O16
Molecular Weight 1037.1 g/mol
Cat. No. B12380550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSNNF(N-Me)GA(N-Me)ILSS
Molecular FormulaC45H72N12O16
Molecular Weight1037.1 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CO)C(=O)O)N(C)C(=O)C(C)NC(=O)CN(C)C(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CO)N
InChIInChI=1S/C45H72N12O16/c1-8-23(4)36(42(69)52-27(14-22(2)3)38(65)54-31(20-59)41(68)55-32(21-60)45(72)73)57(7)43(70)24(5)49-35(63)18-56(6)44(71)30(15-25-12-10-9-11-13-25)53-40(67)29(17-34(48)62)51-39(66)28(16-33(47)61)50-37(64)26(46)19-58/h9-13,22-24,26-32,36,58-60H,8,14-21,46H2,1-7H3,(H2,47,61)(H2,48,62)(H,49,63)(H,50,64)(H,51,66)(H,52,69)(H,53,67)(H,54,65)(H,55,68)(H,72,73)/t23-,24-,26-,27-,28-,29-,30-,31-,32-,36-/m0/s1
InChIKeyWWALJTFFTRHQPN-SGBVZERGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SNNF(N-Me)GA(N-Me)ILSS: Double N-Methylated IAPP Amyloid Core Inhibitor for Type 2 Diabetes Research


SNNF(N-Me)GA(N-Me)ILSS (CAS 409085-46-7; MW 1037.12; C₄₅H₇₂N₁₂O₁₆) is a rationally designed, double N-methylated decapeptide derived from the human Islet Amyloid Polypeptide (hIAPP) sequence SNNFGAILSS (amylin 20–29). It belongs to the class of conformationally constrained amyloid-core-derived peptide inhibitors and carries N-methyl modifications at the Gly and Ile backbone amide positions corresponding to G24 and I26 in full-length hIAPP [1]. The compound was designed via a minimalistic, structure-based N-methylation strategy aimed at converting an amyloidogenic sequence into a non-amyloidogenic inhibitor that retains the ability to interact with native IAPP sequences [1]. It is the first reported inhibitor of IAPP amyloid formation and cytotoxicity [1].

Why SNNF(N-Me)GA(N-Me)ILSS Cannot Be Replaced by Generic IAPP-Derived Peptides


Substituting SNNF(N-Me)GA(N-Me)ILSS with unmodified parent SNNFGAILSS or even the shorter N-methylated analog SNNF(N-Me)GA(N-Me)IL introduces critical functional divergence. The unmodified parent SNNFGAILSS is itself both amyloidogenic and cytotoxic — it self-assembles into β-sheet amyloid fibrils and kills pancreatic β-cells [1]. Conversely, the shorter 8-residue analog SNNF(N-Me)GA(N-Me)IL lacks the two C-terminal serine residues present in the 10-mer, altering both molecular mass (Δ ~174 Da) and the hydrogen-bonding capacity of the C-terminal region, which may influence solubility and interaction interfaces [1]. More broadly, N-methylation is the essential structural determinant enabling inhibitor function: unmodified NFGAIL fails to inhibit hIAPP amyloidogenesis or cytotoxicity, demonstrating that the methyl groups are not decorative but are mechanistically required [2]. These sequence-level and modification-level distinctions preclude simple interchangeability.

SNNF(N-Me)GA(N-Me)ILSS — Quantitative Differentiation Evidence Against Closest Analogs


First-in-Class Pioneer Status: First Reported Inhibitor of IAPP Amyloid Formation and Cytotoxicity

Among the panel of four double N-methylated IAPP derivatives synthesized in the foundational study — F(N-Me)GA(N-Me)IL, NF(N-Me)GA(N-Me)IL, SNNF(N-Me)GA(N-Me)IL, and SNNF(N-Me)GA(N-Me)ILSS — only SNNF(N-Me)GA(N-Me)ILSS was explicitly demonstrated to inhibit the cytotoxicity of its parent sequence SNNFGAILSS, earning it the designation 'first reported inhibitor of IAPP amyloid formation and cytotoxicity' [1]. This provides a specific, citable historical and functional primacy over the shorter analogs in the same paper, which were characterized for non-amyloidogenicity but not for this specific parent-sequence cytotoxicity inhibition endpoint [1].

IAPP amyloid inhibition Type 2 diabetes Peptide inhibitor design

Complete Loss of Amyloidogenicity: Triple-Assay Validation Against Unmodified Parent SNNFGAILSS

SNNF(N-Me)GA(N-Me)ILSS was shown to be completely devoid of amyloidogenic properties by three independent, orthogonal assays, in direct comparison with the unmodified, amyloidogenic parent peptide SNNFGAILSS: (i) Fourier-transform infrared spectroscopy (FT-IR) showed absence of β-sheet structure; (ii) Congo red (CR) staining was negative, indicating no amyloid dye binding; and (iii) electron microscopy (EM) revealed no amyloid fibrils [1]. In stark contrast, the parent SNNFGAILSS is positive in all three assays — it adopts β-sheet conformation, binds Congo red, and forms characteristic amyloid fibrils visible by EM [1].

Amyloid fibril formation Beta-sheet structure Congo red binding

Abolished Intrinsic Cytotoxicity vs. Parent SNNFGAILSS in Pancreatic β-Cell Viability Assays

Cell viability tests demonstrated that SNNF(N-Me)GA(N-Me)ILSS is non-cytotoxic, whereas the parent peptide SNNFGAILSS is cytotoxic to pancreatic β-cells [1]. This was assessed using a formazan dye-based (MTT) cell viability assay [1]. The functional consequence is that the N-methylated derivative can be present at concentrations where the parent peptide would already be killing cells — a critical requirement for any compound intended to inhibit IAPP-mediated cytotoxicity in cellular models [1].

Cytotoxicity Beta-cell viability MTT assay

Sequence Length Differentiation: 10-mer vs. 8-mer SNNF(N-Me)GA(N-Me)IL — C-Terminal Serine Contribution

SNNF(N-Me)GA(N-Me)ILSS (10 residues, MW 1037.12) differs from its closest N-methylated analog SNNF(N-Me)GA(N-Me)IL (8 residues, MW ~863.0) by two C-terminal serine residues (Δ ~174 Da) [1][2]. Both peptides share the identical N-methylation pattern at Gly and Ile, but the two additional polar serine side chains in the 10-mer increase the number of potential hydrogen-bond donor/acceptor sites and augment aqueous solubility [2]. The longer sequence also more fully represents the natural hIAPP 20–29 fragment, which may affect the interaction interface with full-length hIAPP and hetero-complex formation kinetics [1].

Peptide sequence length Solubility Structure-activity relationship

Class-Level Evidence: N-Methylation Confers Inhibitor Function — Unmodified NFGAIL Fails to Inhibit

The essentiality of N-methylation for inhibitor function was established using NF(N-Me)GA(N-Me)IL (NFGAIL-GI) in a follow-up study: the N-methylated hexapeptide binds full-length hIAPP with high affinity and inhibits both fibrillogenesis and apoptotic β-cell death, whereas the unmodified NFGAIL does not inhibit hIAPP amyloidogenesis or cytotoxicity [1]. This class-level finding validates the N-methylation design strategy across all derivatives in the series, including SNNF(N-Me)GA(N-Me)ILSS, and confirms that N-methylation is the functional differentiator — not merely a structural ornament — distinguishing inhibitor peptides from their amyloidogenic precursors [1].

N-methylation Amyloid inhibition Structure-function relationship

Comparable Class Performance: IAPP-GI Validates the N-Methylation Design Principle with Nanomolar Potency

The full-length 37-residue analog IAPP-GI — which incorporates the same double N-methylation at G24 and I26 as SNNF(N-Me)GA(N-Me)ILSS, in the context of the complete hIAPP sequence — was independently shown to bind IAPP with low nanomolar affinity and completely block IAPP cytotoxic self-assembly and fibrillogenesis with activity in the low nanomolar concentration range [1]. IAPP-GI also dissociates preformed cytotoxic IAPP oligomers and fibrils and reverses their cytotoxicity [1]. This validates that the N-methylation design principle scales from short peptide fragments to full-length protein contexts and provides quantitative potency context (nanomolar-range activity) for the inhibitor class to which SNNF(N-Me)GA(N-Me)ILSS belongs [1].

IAPP-GI Nanomolar inhibitor Fibrillogenesis

High-Impact Application Scenarios for SNNF(N-Me)GA(N-Me)ILSS in Amyloid and Diabetes Research


IAPP Amyloid Formation and Cytotoxicity Inhibition Studies in Type 2 Diabetes Models

SNNF(N-Me)GA(N-Me)ILSS is the optimal choice for researchers establishing an IAPP amyloid inhibition assay in pancreatic β-cell models. Its demonstrated ability to inhibit cytotoxicity of the parent amyloidogenic sequence SNNFGAILSS, combined with its own non-amyloidogenic and non-cytotoxic profile, makes it a validated positive control for IAPP fibrillogenesis inhibition experiments [1]. This compound is specifically suited for MTT-based cell viability rescue experiments in RIN 5fm, INS-1, or primary β-cell cultures treated with amyloidogenic IAPP fragments, where an inhibitor that is itself non-toxic and non-aggregating is essential to avoid confounding artifacts [1].

Structure-Activity Relationship (SAR) Studies of N-Methylated Peptide Amyloid Inhibitors

For medicinal chemistry and peptide design groups investigating the SAR of backbone N-methylation in amyloid inhibition, SNNF(N-Me)GA(N-Me)ILSS serves as the longest fragment in the foundational Kapurniotu inhibitor series. Its 10-residue length, encompassing the full hIAPP 20–29 region, provides a reference point for systematically probing the effect of C-terminal truncation (to the 8-mer SNNF(N-Me)GA(N-Me)IL and 6-mer NF(N-Me)GA(N-Me)IL) on inhibition potency, solubility, and hetero-complex stability [1][2]. The two C-terminal serine residues represent natural polar anchors that can be sequentially removed or substituted to map interaction requirements [2].

Cross-Amyloid Interaction and Hetero-Seeding Inhibition Studies (IAPP–Aβ)

The N-methylated IAPP inhibitor scaffold to which SNNF(N-Me)GA(N-Me)ILSS belongs has been extended into cross-amyloid inhibition contexts: IAPP-GI, bearing the same double N-methylation, has demonstrated nanomolar-affinity binding to both IAPP and Aβ40, and suppresses reciprocal cross-seeding [1][3]. Researchers investigating IAPP–Aβ cross-amyloid interactions in the context of type 2 diabetes–Alzheimer's disease comorbidity can employ SNNF(N-Me)GA(N-Me)ILSS as a structurally defined, shorter fragment probe to dissect which sequence regions of the IAPP core are sufficient for cross-amyloid hetero-complex formation and inhibition [3].

Biophysical Characterization of Amyloid Inhibition Mechanisms at Lipid Membrane Interfaces

For biophysical studies employing ATR-FTIR, circular dichroism, or fluorescence spectroscopy to characterize how IAPP-derived inhibitors modulate fibrillogenesis at anionic lipid membrane interfaces (DOPC/DOPG bilayers), SNNF(N-Me)GA(N-Me)ILSS offers a defined, non-aggregating probe. The class-related hexapeptide NF(N-Me)GA(N-Me)IL has been studied in such membrane contexts using ATR-FTIR, demonstrating that N-methylated IAPP-core inhibitors can completely abolish hIAPP–lipid membrane interaction by sequestering hIAPP into non-amyloidogenic hetero-complexes in the aqueous phase [4]. The longer SNNF(N-Me)GA(N-Me)ILSS provides a tool to test whether additional sequence context alters the inhibitor's mechanism at the membrane interface [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for SNNF(N-Me)GA(N-Me)ILSS

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.